1-(4-tert-butylbenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine
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Overview
Description
1-(4-tert-butylbenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.
Preparation Methods
The synthesis of 1-(4-tert-butylbenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the azetidine ring, followed by the introduction of the sulfonyl groups. Common reagents used in these reactions include sulfonyl chlorides, bases, and solvents such as dichloromethane or tetrahydrofuran. The reaction conditions may vary, but they generally involve controlled temperatures and specific catalysts to ensure high yields and purity.
Chemical Reactions Analysis
1-(4-tert-butylbenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the sulfonyl groups, forming new derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the sulfonyl groups and the formation of corresponding sulfonic acids.
Scientific Research Applications
1-(4-tert-butylbenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylbenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction.
Comparison with Similar Compounds
1-(4-tert-butylbenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine can be compared with other similar compounds, such as:
1-(4-tert-butylbenzenesulfonyl)-4-(4-fluorobenzenesulfonyl)piperazine: This compound has a similar structure but contains a piperazine ring instead of an azetidine ring. It may exhibit different biological activities and chemical reactivity due to the difference in ring size and nitrogen atom positioning.
1-(4-tert-butylbenzenesulfonyl)-3-(4-chlorobenzenesulfonyl)azetidine: This compound has a similar structure but contains a chlorine atom instead of a fluorine atom. The presence of different halogens can influence the compound’s reactivity and biological properties.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-3-(4-fluorophenyl)sulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO4S2/c1-19(2,3)14-4-8-17(9-5-14)27(24,25)21-12-18(13-21)26(22,23)16-10-6-15(20)7-11-16/h4-11,18H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFYJTNINXBFNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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